molecular formula C6H11Cl2N3 B3003515 3-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine hydrochloride CAS No. 1268991-23-6

3-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine hydrochloride

Cat. No.: B3003515
CAS No.: 1268991-23-6
M. Wt: 196.08
InChI Key: JGGCVMLCCQTTPD-UHFFFAOYSA-N
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Description

3-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine hydrochloride is a heterocyclic organic compound featuring a pyrazole ring substituted with a chlorine atom at the 4-position, linked to a propan-1-amine moiety via a methylene bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chloropyrazol-1-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3.ClH/c7-6-4-9-10(5-6)3-1-2-8;/h4-5H,1-3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGCVMLCCQTTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006447-90-0
Record name 3-(4-chloro-1H-pyrazol-1-yl)propan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine hydrochloride typically involves the reaction of 4-chloro-1H-pyrazole with 3-chloropropan-1-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate the nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the pyrazole ring play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Research Implications and Trends

  • Halogen Effects : Chlorine and iodine in pyrazole derivatives improve binding through halogen bonding, while fluorine enhances metabolic stability .
  • Ring Modifications : Imidazole analogs offer distinct hydrogen-bonding profiles compared to pyrazoles, affecting target selectivity .
  • Steric and Electronic Tuning : Substituents like CF₃ and cyclopropyl optimize lipophilicity and steric hindrance for agrochemical durability .

Biological Activity

3-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various research fields, particularly in pharmacology.

The compound has the following chemical characteristics:

  • Molecular Formula : C₆H₈ClN₃
  • Molecular Weight : 163.60 g/mol
  • CAS Number : 1432033-45-8

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the cyclization of hydrazines with 1,3-diketones.
  • Chlorination : Chlorination introduces the chloro group into the pyrazole structure.
  • Amine Formation : The propanamine chain is attached to the pyrazole ring, followed by hydrochloride salt formation for stability.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial activity. A study evaluating various pyrazole derivatives showed that certain compounds displayed inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial properties .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, studies suggest that it may act by:

  • Inhibiting Key Enzymes : It has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM and 0.52–2.67 μM respectively .

Cytotoxicity and Safety Profile

Preliminary investigations into the cytotoxicity of this compound revealed low hemolytic activity (% lysis range from 3.23 to 15.22%), suggesting a favorable safety profile compared to traditional antibiotics like Ciprofloxacin . The non-cytotoxicity was confirmed with IC50 values exceeding 60 μM.

Applications in Research

The unique structural features of this compound make it a valuable compound in several research domains:

Pharmaceutical Development
Due to its promising biological activities, this compound is being explored as a potential drug candidate for treating bacterial infections and possibly other diseases.

Chemical Synthesis
It serves as a building block for synthesizing more complex heterocyclic compounds, which are crucial in medicinal chemistry.

Comparative Analysis with Similar Compounds

A comparison with similar pyrazole derivatives highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
3-(4-Bromo-1H-pyrazol-1-YL)propan-1-amBromine instead of chlorineDifferent reactivity profiles
3-(4-Nitro-1H-pyrazol-1-YL)propan-1-amNitro group presencePotentially different biological activities
3-(5-Chloro-1H-pyrazol-1-YL)propylamineChlorine in a different positionAlters reactivity and properties

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